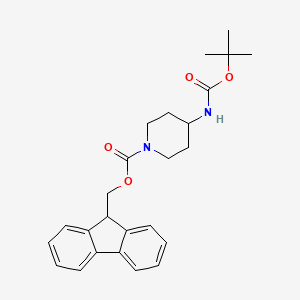

(9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

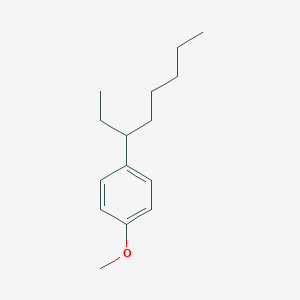

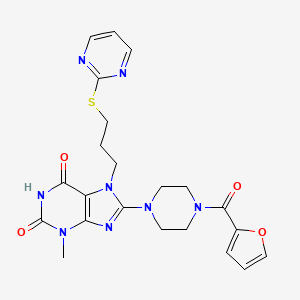

“(9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C25H30N2O4 . It is a solid substance and is often used in pharmaceutical testing .

Molecular Structure Analysis

The molecular weight of this compound is 422.52 g/mol . The InChI code for this compound is 1S/C25H30N2O4 . This code is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Acetyl-CoA Carboxylase Inhibition :

- A study by Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives, including compounds similar to (9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, as non-selective inhibitors for Acetyl-CoA carboxylase (ACC1/2). These compounds showed potent inhibitory activities in enzyme-assay and cell-based assays, suggesting potential applications in metabolic disorders treatment (Chonan et al., 2011).

Fluorescent Sensing and Luminescence :

- Research by Han et al. (2020) developed new fluorene compounds, including derivatives of (9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, for highly selective sensing of nitro compounds, metal cations, and amino acids. This demonstrates their potential use in sensitive detection and imaging applications (Han et al., 2020).

Peptide Synthesis and Protection :

- Mellor and Chan (1997) explored the use of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines for solid-phase peptide synthesis. They found that these compounds, related to the specified chemical, can aid in the synthesis of structurally diverse N-substituted hydroxamic acids, indicating their utility in peptide chemistry (Mellor & Chan, 1997).

Solid-Phase Synthesis and Base Cleavage :

- A study by Chang and Meienhofer (2009) demonstrated the use of N alpha-9-Fluorenylmethyloxycarbonyl (Fmoc) amino acids in solid phase peptide synthesis. The Fmoc group, closely related to the compound of interest, is efficiently cleaved by mild base (piperidine), suggesting its importance in peptide synthesis (Chang & Meienhofer, 2009).

Medicinal Chemistry and Catalysis :

- Magano et al. (2014) used related compounds in the synthesis of medicinal chemistry intermediates, emphasizing the potential of (9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate in drug development and catalysis (Magano et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P280 and P305+P351+P338, which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-25(2,3)31-23(28)26-17-12-14-27(15-13-17)24(29)30-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWMERGHDNCVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2625384.png)

![2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2625387.png)

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2625391.png)